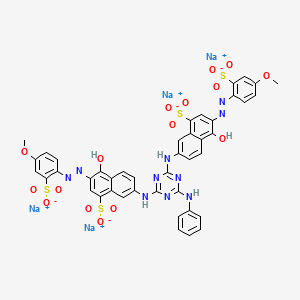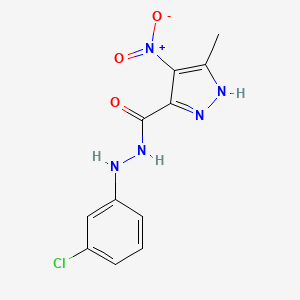
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position, a methyl group at the 5-position, a nitro group at the 4-position, and a 2-(3-chlorophenyl)hydrazide substituent. These structural features confer unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of Substituents: The methyl and nitro groups can be introduced through electrophilic substitution reactions.
Attachment of the Hydrazide Group: The 2-(3-chlorophenyl)hydrazide group can be introduced through a coupling reaction between the pyrazole derivative and 3-chlorophenylhydrazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Alcohol Derivatives: Formed from the reduction of the carboxylic acid group.
Substituted Hydrazides: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide involves its interaction with specific molecular targets. For instance, as a DAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . The nitro and hydrazide groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the nitro and hydrazide groups.
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with different substituents.
Uniqueness
1H-Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-, 2-(3-chlorophenyl)hydrazide is unique due to its combination of substituents, which confer distinct chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an enzyme inhibitor, while the hydrazide group allows for further functionalization .
Properties
CAS No. |
81016-50-4 |
|---|---|
Molecular Formula |
C11H10ClN5O3 |
Molecular Weight |
295.68 g/mol |
IUPAC Name |
N'-(3-chlorophenyl)-5-methyl-4-nitro-1H-pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C11H10ClN5O3/c1-6-10(17(19)20)9(15-13-6)11(18)16-14-8-4-2-3-7(12)5-8/h2-5,14H,1H3,(H,13,15)(H,16,18) |
InChI Key |
POMQRRXAOKYNBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)NNC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


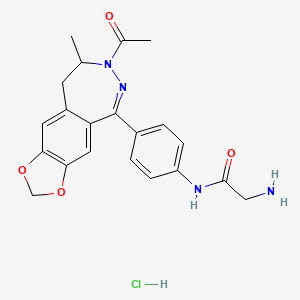
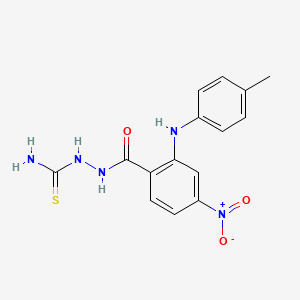

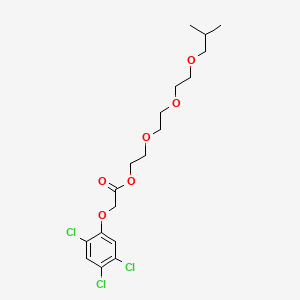
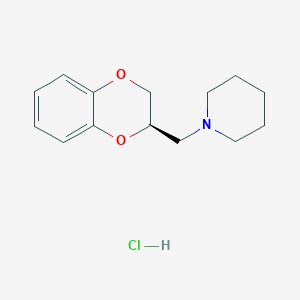
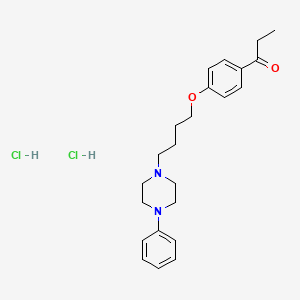
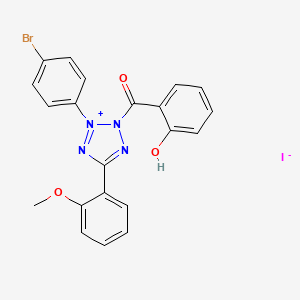
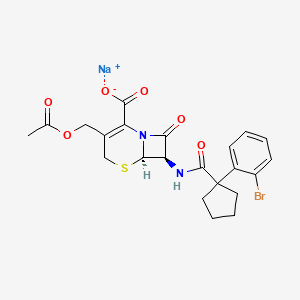
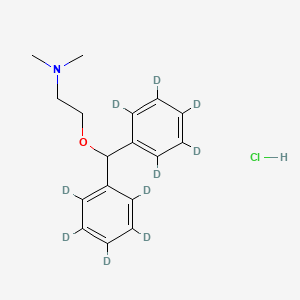
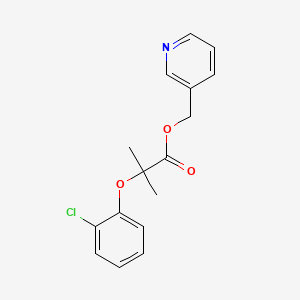
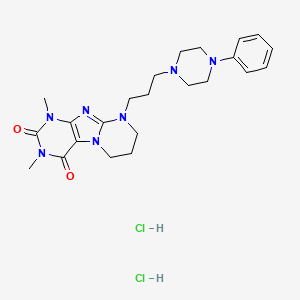
![N-[(E)-[(3,4-dimethoxyphenyl)-[(2-methylphenyl)diazenyl]methylidene]amino]-4-[(4E)-4-(1H-indol-3-ylmethylidene)-5-oxo-2-phenylimidazol-1-yl]benzamide](/img/structure/B15186587.png)

